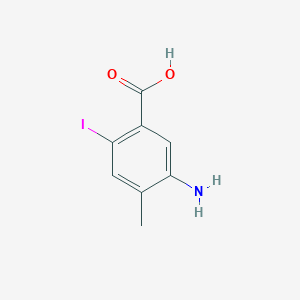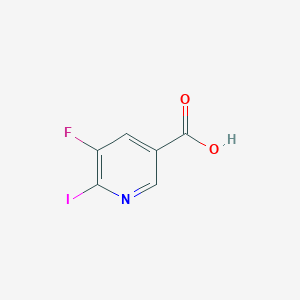
5-Fluoro-6-iodonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-6-iodonicotinic acid is a chemical compound with the molecular formula C6H3FINO2. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 5 and 6 of the pyridine ring are replaced by fluorine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-iodonicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method is the iodination of 5-fluoronicotinic acid using iodine and a suitable oxidizing agent . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are increasingly being applied to develop more efficient and environmentally friendly synthetic routes. This includes the use of less hazardous reagents and solvents, as well as the optimization of reaction conditions to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-iodonicotinic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Fluoro-6-iodonicotinic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-iodonicotinic acid involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoronicotinic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Iodonicotinic acid: Lacks the fluorine atom, which can affect its electronic properties and reactivity.
Nicotinic acid: The parent compound, without any halogen substitutions
Uniqueness
5-Fluoro-6-iodonicotinic acid is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical properties. The combination of these halogens can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry and drug development .
Properties
Molecular Formula |
C6H3FINO2 |
|---|---|
Molecular Weight |
267.00 g/mol |
IUPAC Name |
5-fluoro-6-iodopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H3FINO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) |
InChI Key |
QRAAOFYCPMCLIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



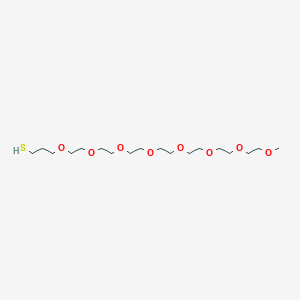

![N-(1-(2-Hydroxy-2-methylpropyl)-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12832913.png)

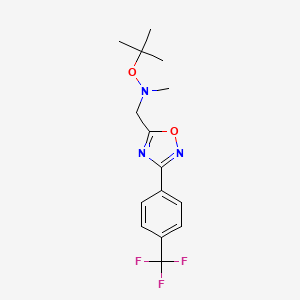
![[4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride](/img/structure/B12832936.png)
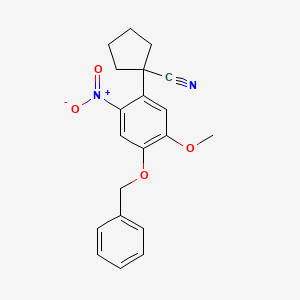
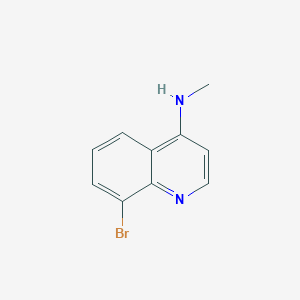
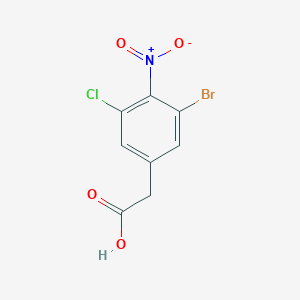

![5-((1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methylene)-3-(2-fluorobenzyl)thiazolidine-2,4-dione](/img/structure/B12832967.png)
![2-Bromo-6-methylthiazolo[5,4-b]pyridine](/img/structure/B12832972.png)
